molecular formula C₈H₅D₃O₅ B1164007 rac 3,4-Dihydroxymandelic Acid-d3

rac 3,4-Dihydroxymandelic Acid-d3

Cat. No.: B1164007
M. Wt: 187.16
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Description

Contextualization of 3,4-Dihydroxymandelic Acid within Endogenous Metabolite Research

3,4-Dihydroxymandelic acid (DHMA), also known by the synonym DOMA, is an endogenous metabolite found in all living organisms, from bacteria to humans. hmdb.ca It belongs to the catechol class of organic compounds, which are characterized by a 1,2-benzenediol moiety. hmdb.cacontaminantdb.ca In mammals, DHMA is primarily known as a key metabolite of the neurotransmitter and hormone norepinephrine (B1679862) (noradrenaline). caymanchem.commedchemexpress.comwikipedia.org

The biosynthesis of DHMA occurs when norepinephrine is acted upon by the enzyme aldehyde dehydrogenase. caymanchem.com Subsequently, DHMA can be further metabolized by catechol O-methyltransferase to form vanillylmandelic acid (VMA). hmdb.ca This metabolic pathway is crucial for the degradation of catecholamines. Beyond its role in human metabolism, research has also shown that DHMA is produced by commensal gut microbiota, such as E. coli, and can act as a chemoattractant for certain pathogenic bacteria. caymanchem.comnih.gov

DHMA is present in various mammalian tissues, with notable concentrations in the heart. nih.govebi.ac.uk Its physiological functions are an area of active investigation, with studies highlighting its potent antioxidant and free radical-scavenging properties. caymanchem.comnih.gov Research has demonstrated that DHMA is a more effective radical scavenger than standard antioxidants like ascorbic acid and tocopherol in certain assays. nih.govebi.ac.uk The quantification of DHMA in biological fluids like urine is used in clinical chemistry to study catecholamine metabolism and as an indicator for certain diseases. nih.govfoodb.ca

PropertyInformation
SynonymsDHMA, DOMA, (3,4-Dihydroxyphenyl)(hydroxy)acetic acid
Chemical ClassCatechol, 2-hydroxy monocarboxylic acid ebi.ac.uk
Parent CompoundNorepinephrine caymanchem.com
Metabolic PathwayNorepinephrine Degradation, Tyrosine Metabolism contaminantdb.cawikipedia.org
Key Biological RoleNorepinephrine metabolite, Antioxidant caymanchem.comebi.ac.uk
Chemical FormulaC8H8O5 wikipedia.org
Molar Mass184.15 g/mol pharmaffiliates.com

Rationale and Significance of Deuterium (B1214612) Labeling in Biomedical and Analytical Sciences

Deuterium labeling is a technique in which one or more hydrogen atoms (protium, ¹H) in a molecule are replaced by deuterium (²H or D), a stable, non-radioactive (heavy) isotope of hydrogen. clearsynth.com This subtle structural modification has profound implications and utility across biomedical and analytical sciences. acs.org

The scientific rationale for using deuterium is rooted in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov Consequently, chemical reactions that involve the breaking of this bond, such as those mediated by metabolic enzymes (e.g., cytochrome P450), can occur at a slower rate for the deuterated compound. nih.govresearchgate.net Medicinal chemists leverage this effect in drug discovery to enhance a drug's metabolic stability, potentially increasing its half-life and bioavailability, which can lead to less frequent dosing. researchgate.netdeutramed.comnih.gov

In analytical sciences, particularly in quantitative mass spectrometry (MS), deuterium-labeled compounds are invaluable as internal standards . acs.org An ideal internal standard behaves identically to the analyte of interest (the non-labeled compound) during sample extraction, purification, and ionization, but is clearly distinguishable by the mass spectrometer due to its higher mass. acanthusresearch.com By adding a known quantity of the deuterated standard to a sample, researchers can accurately quantify the endogenous analyte, as the ratio of the analyte to the standard remains constant, correcting for any sample loss or variability in instrument response. sigmaaldrich.com This approach significantly improves the accuracy, precision, and reproducibility of bioanalytical methods. acanthusresearch.com Furthermore, deuterium labeling is used in metabolic research to trace the fate of molecules in vivo and to study protein turnover dynamics. clearsynth.comnih.govbiorxiv.org

Application AreaRationale and Significance
Drug Discovery & MetabolismSlows down metabolism (Kinetic Isotope Effect), potentially improving pharmacokinetic profiles (e.g., increased half-life, reduced toxic metabolite formation). researchgate.netdeutramed.comnih.govsemanticscholar.org
Quantitative Analysis (Mass Spectrometry)Serves as a high-quality internal standard for accurate and precise quantification of endogenous compounds by correcting for matrix effects and procedural variability. acs.orgacanthusresearch.com
Metabolic Pathway ElucidationActs as a tracer to follow the metabolic fate of a compound through biological systems. clearsynth.comacs.org
ProteomicsUsed in heavy water (D2O) labeling to measure proteome-wide protein turnover rates. nih.govbiorxiv.org
Mechanistic EnzymologyHelps to determine the mechanisms of chemical and enzymatic reactions by observing changes in reaction rates upon isotopic substitution. acs.orgprinceton.edu

Overview of the Role of rac 3,4-Dihydroxymandelic Acid-d3 as a Research Tool and Stable Isotope Labeled Standard

This compound is the deuterium-labeled analogue of 3,4-Dihydroxymandelic acid. medchemexpress.com The "rac" prefix indicates that it is a racemic mixture, containing both stereoisomers of the molecule, while "-d3" signifies that three hydrogen atoms in the molecule have been replaced with deuterium atoms, typically on the phenyl ring to ensure they are not exchangeable. lgcstandards.com

The principal and most critical role of this compound is to serve as a stable isotope-labeled internal standard for the quantitative analysis of endogenous 3,4-Dihydroxymandelic acid. acs.orgacanthusresearch.com In research and clinical laboratory settings, the precise measurement of catecholamine metabolites like DHMA is essential for studying neurochemistry, diagnosing certain tumors like neuroblastoma, and understanding cardiovascular physiology. foodb.ca

When analyzing biological samples such as urine or plasma using techniques like liquid chromatography-mass spectrometry (LC-MS), this compound is added at a known concentration at the beginning of the sample preparation process. sigmaaldrich.com Because it is chemically identical to the endogenous DHMA, it experiences the same processing and potential for loss. However, its increased mass (187.16 g/mol compared to 184.15 g/mol for the unlabeled compound) allows the mass spectrometer to detect it separately from the native analyte. pharmaffiliates.comusbio.net By comparing the signal intensity of the endogenous DHMA to that of the known amount of added this compound, researchers can calculate the exact concentration of DHMA in the original sample with high accuracy and reliability. acanthusresearch.com This makes it an indispensable tool for any study requiring precise quantification of this specific metabolite.

PropertyInformation
Chemical NameThis compound usbio.net
Synonyms(3,4-Dihydroxyphenyl)glycolic Acid-d3, α,3,4-Trihydroxybenzeneacetic Acid-d3 usbio.net
Primary ApplicationStable Isotope Labeled Internal Standard for Mass Spectrometry acs.orgacanthusresearch.comlgcstandards.com
Chemical FormulaC8H5D3O5 lgcstandards.com
Molecular Weight187.16 g/mol usbio.netscbt.com
Unlabeled CAS Number775-01-9 lgcstandards.com

Properties

Molecular Formula

C₈H₅D₃O₅

Molecular Weight

187.16

Synonyms

α,3,4-Trihydroxybenzeneacetic Acid-d3;  (3,4-Dihydroxyphenyl)glycolic Acid-d3;  (+/-)-3,4-Dihydroxymandelic Acid-d3;  2-(3,4-Dihydroxyphenyl)-2-hydroxyacetic Acid-d3; 

Origin of Product

United States

Advanced Synthetic Methodologies for Rac 3,4 Dihydroxymandelic Acid D3

Strategies for Deuterium (B1214612) Incorporation into Catecholamine Metabolite Structures

The introduction of deuterium into molecules like catecholamine metabolites can be achieved through two primary strategies: hydrogen-deuterium exchange or, more commonly, chemical synthesis using deuterated precursors. acanthusresearch.comnih.gov While hydrogen-deuterium exchange can seem simpler, it often lacks the selectivity required for creating specific isotopologues and may not be suitable for all positions within a molecule. acanthusresearch.com

For a compound like rac 3,4-Dihydroxymandelic Acid-d3, with the deuterium atoms on the aromatic ring, a synthetic approach using a deuterated starting material is the more robust strategy. lgcstandards.com This ensures the position and number of deuterium atoms are precisely controlled. A common method involves utilizing a deuterated catechol or a related precursor in the synthetic pathway. The stability of the deuterium label is a critical consideration; placing the labels on non-exchangeable positions, such as an aromatic ring, prevents their loss in protic solvents. acanthusresearch.com

Key Considerations for Deuterium Incorporation:

Choice of Deuterated Reagent: Readily available, simple deuterated precursors like D₂O, CD₃I, or deuterated solvents are often employed. nih.gov

Label Stability: Deuterium atoms should be placed on non-exchangeable positions to ensure the stability of the labeled standard. acanthusresearch.com

Isotopic Purity: The final product should have a high degree of deuterium incorporation and minimal presence of the unlabeled species. lgcstandards.com

Stereoselective Synthesis Approaches for Chiral Deuterated Compounds

3,4-Dihydroxymandelic acid possesses a chiral center at the carbon atom bearing the hydroxyl and carboxyl groups. wikipedia.orgnih.gov The "rac" designation in this compound indicates a racemic mixture, containing equal amounts of both enantiomers. wikipedia.org However, the principles of stereoselective synthesis are crucial for understanding and controlling the production of chiral deuterated compounds, should a specific enantiomer be desired.

Stereoselective synthesis aims to produce a specific stereoisomer, either an enantiomer or a diastereomer, in excess. youtube.com This is often achieved through the use of chiral catalysts, chiral auxiliaries, or by substrate-controlled reactions where an existing stereocenter directs the formation of a new one. youtube.comacs.org For the synthesis of a racemic mixture like this compound, a non-stereoselective pathway would be intentionally employed for the creation of the chiral center. For instance, the reduction of a prochiral ketone precursor using a non-chiral reducing agent like sodium borohydride (B1222165) would yield the racemic alcohol.

Should an enantiomerically pure version be required, methods such as asymmetric reduction of the corresponding keto acid or enzymatic resolution could be employed. google.com The choice of solvent can also play a critical role in influencing the stereochemical outcome of a reaction. researchgate.net

Characterization of Synthetic Pathways for Stable Isotope-Labeled Analytical Standards

The characterization of a stable isotope-labeled standard like this compound is essential to verify its identity, purity, and suitability for its intended use in quantitative analysis. acanthusresearch.com A combination of analytical techniques is employed to provide a comprehensive profile of the synthesized compound.

Table 1: Analytical Techniques for Characterization

Analytical TechniquePurposeKey Information Obtained
Mass Spectrometry (MS) To confirm the molecular weight and isotopic enrichment.Provides the mass-to-charge ratio (m/z), confirming the incorporation of three deuterium atoms. The isotopic distribution can also be assessed.
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the chemical structure and the position of the deuterium labels.¹H NMR will show the absence of signals at the positions of deuterium incorporation. ²H NMR can directly detect the deuterium signals. ¹³C NMR provides information about the carbon skeleton. nih.gov
High-Performance Liquid Chromatography (HPLC) To assess the chemical purity of the compound.Determines the percentage of the desired compound relative to any impurities. A purity of >95% is often required for analytical standards. lgcstandards.com

The data obtained from these techniques are collectively used to confirm that the synthetic pathway has successfully produced this compound with the desired specifications for use as a reliable internal standard in mass spectrometry-based assays. lgcstandards.com The stability of the label and the absence of significant levels of the unlabeled analyte are critical quality attributes. acanthusresearch.com

Application of Rac 3,4 Dihydroxymandelic Acid D3 in Quantitative Bioanalytical Chemistry

Development and Validation of Isotope-Dilution Mass Spectrometry Assays for Catecholamine Metabolites

Isotope-dilution mass spectrometry (ID-MS) is a definitive analytical technique that provides a high degree of accuracy and precision. rsc.org The use of a stable isotope-labeled internal standard like DHMA-d3 is fundamental to this approach. The internal standard, which is chemically identical to the analyte but has a different mass due to isotopic enrichment, is added to a sample at a known concentration before any sample processing. This allows for the correction of analyte loss during extraction, purification, and ionization, as the analyte and the internal standard are affected similarly by these processes.

Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

The development of robust LC-MS/MS methods is crucial for the accurate quantification of catecholamine metabolites. Optimization involves several key steps to ensure sensitivity, specificity, and efficiency. nih.gov

Chromatographic Separation: Achieving good separation of analytes from isobaric interferences is critical. Researchers have developed methods using columns like the Onyx Monolithic C18, with mobile phases consisting of mixtures like 0.01% (v/v) heptafluorobutyric acid in water and methanol, to achieve chromatographic separation in under 9 minutes. nih.gov The separation is typically performed under gradient elution conditions to resolve multiple analytes with different polarities within a single run. researchgate.net

Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) operating in multiple-reaction monitoring (MRM) mode provides high selectivity and sensitivity. The instrument is tuned to detect specific precursor-to-product ion transitions for both the endogenous analyte (e.g., DHMA) and the stable isotope-labeled internal standard (e.g., DHMA-d3). researchgate.netnih.gov The selection of optimal MRM transitions is a critical step in method development to maximize signal intensity and minimize background noise.

Sample Preparation: Prior to LC-MS/MS analysis, biological samples like urine or plasma undergo a preparation process to remove interfering substances. nih.gov This often involves solid-phase extraction (SPE) or liquid-liquid extraction. nih.govnih.gov A specific diphenylborate-based solid phase extraction has been shown to achieve outstanding specificity for catecholamines. nih.gov

Role of rac 3,4-Dihydroxymandelic Acid-d3 as an Internal Standard in High-Throughput Analysis

In clinical and research settings where large numbers of samples need to be analyzed, high-throughput methods are essential. rac-3,4-Dihydroxymandelic Acid-d3 is a critical component in enabling such analyses for catecholamine metabolites. nih.gov

The use of a stable isotope-labeled internal standard like DHMA-d3 compensates for variations in sample preparation and instrument response, which can be more pronounced in high-throughput workflows. nih.gov By ensuring that each sample has its own internal reference, the method maintains accuracy and precision even when run times are shortened and sample batches are large. This robustness is essential for clinical laboratories and large-scale research studies. nih.govnih.gov The ability to multiplex, or measure multiple analytes simultaneously, is another key feature of high-throughput LC-MS/MS assays, and DHMA-d3 serves as the internal standard for its corresponding endogenous analyte within these panels.

Evaluation of Analytical Precision, Accuracy, and Sensitivity in Complex Biological Matrices

The validation of an analytical method is essential to ensure its reliability. For assays using DHMA-d3, this involves a rigorous evaluation of several performance characteristics in biological matrices such as plasma and urine. nih.govnih.gov

Precision and Accuracy: Precision, a measure of the reproducibility of the results, is typically reported as the coefficient of variation (CV). Accuracy reflects how close the measured value is to the true value. Validated LC-MS/MS methods for catecholamines using stable isotope-labeled internal standards have demonstrated excellent precision, with intra-assay and inter-assay CVs often below 5%. nih.gov Accuracy values for analytes extracted from deer urine samples have been reported in the range of 79.5-109.5%. nih.gov

Sensitivity: The sensitivity of a method is defined by its limit of detection (LOD) and lower limit of quantification (LLOQ). For catecholamine metabolites, high sensitivity is required to measure low physiological concentrations. LC-MS/MS methods can achieve detection limits in the low nanomolar range. nih.gov For example, one study reported detection limits for catecholamines and their metabolites between 0.055 and 0.093 µg/mL in urine. nih.gov

The table below summarizes typical validation parameters for LC-MS/MS assays for catecholamine metabolites.

ParameterTypical ValueReference
Intra-assay Precision (CV)< 2.9% nih.gov
Inter-assay Precision (CV)< 4.6% nih.gov
Accuracy79.5-109.5% nih.gov
Limit of Detection (LOD)< 4 nmol/L nih.gov

Chromatographic Separation Techniques Utilizing this compound and Related Metabolites

The effective chromatographic separation of DHMA and its deuterated standard from other related compounds is paramount for accurate quantification. Various high-performance liquid chromatography (HPLC) techniques are employed to achieve this.

Reversed-phase (RP) chromatography is a commonly used technique. nih.gov In this method, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate a wide range of metabolites in a single analysis. researchgate.net For instance, a method for determining DHMA and another metabolite, 3,4-dihydroxyphenylethylene glycol (DOPEG), in plasma utilized a reversed-phase column coated with tributyl phosphate. nih.gov Other methods have successfully used columns like the Onyx Monolithic C18 with a mobile phase containing an ion-pairing agent like heptafluorobutyric acid to enhance separation. nih.gov

The choice of chromatographic conditions, including the column, mobile phase composition, pH, and flow rate, is optimized to achieve the best possible resolution and peak shape for both DHMA and the co-eluting DHMA-d3 internal standard. nih.gov

Advanced Detection Methodologies Employing Stable Isotope Labeling for Metabolite Quantification

Stable isotope labeling, using compounds like this compound, is a cornerstone of advanced quantitative metabolomics. nih.gov This approach goes beyond simple quantification and can provide deeper insights into metabolic pathways. nih.gov

The integration of stable isotope labeling with high-resolution mass spectrometry allows for flux analysis, which measures the rate of metabolic reactions. nih.gov In these experiments, a labeled precursor is introduced into a biological system, and the rate of incorporation of the label into downstream metabolites is measured over time. While DHMA-d3 itself is used as an internal standard for quantification, the principles of stable isotope labeling are the same.

The key advantages of using stable isotope-labeled internal standards in advanced detection methodologies include:

Enhanced Accuracy: It corrects for matrix effects and variations in instrument response, leading to more reliable quantification. rsc.org

Improved Metabolite Identification: The known mass shift between the labeled standard and the endogenous analyte aids in the confident identification of the target compound in complex mixtures. nih.gov

Facilitation of High-Throughput Screening: The robustness provided by internal standards is essential for the rapid and reliable analysis of large sample cohorts. nih.govnih.gov

Software tools are often used to process the data from stable isotope labeling experiments, correcting for the natural abundance of isotopes and calculating the precise level of enrichment. nih.gov This combination of stable isotope labeling, advanced chromatography, and high-resolution mass spectrometry represents the state-of-the-art for the quantitative analysis of metabolites like DHMA in biological systems. nih.gov

Investigations into Metabolic Pathways and Flux Analysis Using Rac 3,4 Dihydroxymandelic Acid D3

Elucidation of Catecholamine Degradation Pathways through Isotopic Tracing

Isotopic tracing with stable isotopes like deuterium (B1214612) (²H) has become an indispensable technique in metabolic research. scbt.com By replacing hydrogen atoms with deuterium in a molecule like 3,4-Dihydroxymandelic Acid (DHMA), researchers can track its journey through various metabolic pathways without altering its fundamental chemical properties. nih.gov DHMA-d3 serves as a tracer to follow the degradation of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine (B1679862), and epinephrine. nih.gov

The degradation of catecholamines is a complex process involving multiple enzymatic steps. nih.gov Norepinephrine, for instance, is metabolized to 3,4-dihydroxyphenylglycol (B133932) (DHPG) in sympathetic nerves, not directly to DHMA. nih.gov DHMA is formed subsequently in other tissues. nih.gov The use of DHMA-d3 allows for the precise tracking of these transformations. When introduced into a biological system, the deuterium-labeled molecules can be distinguished from their unlabeled counterparts using techniques like mass spectrometry. scbt.com This enables researchers to map the flow of metabolites through the catecholamine degradation pathway, identifying key intermediates and end products. For example, studies can differentiate between DHMA produced from endogenous norepinephrine versus exogenously administered DHMA-d3, providing a clearer picture of metabolic flux and turnover rates.

The primary enzymes involved in catecholamine breakdown are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). nih.gov MAO catalyzes the deamination of catecholamines, leading to the formation of aldehyde intermediates, which are then converted to acids or alcohols. nih.gov COMT is responsible for the O-methylation of catecholamines and their metabolites. nih.gov Isotopic tracing with DHMA-d3 can help to quantify the relative contributions of these enzymatic pathways in different tissues and under various physiological or pathological conditions.

Assessment of Enzyme Kinetics and Metabolic Fluxes with Deuterium-Labeled Substrates

Deuterium-labeled substrates like rac-3,4-Dihydroxymandelic Acid-d3 are instrumental in studying enzyme kinetics and metabolic fluxes. nih.govnih.gov The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the mass difference between the isotopes. nih.govnih.gov This effect can be harnessed to investigate the rate-limiting steps in enzymatic reactions. nih.gov For instance, a significant KIE observed during the metabolism of a deuterated substrate suggests that the breaking of a carbon-deuterium bond is a critical step in the reaction mechanism. nih.gov

Metabolic flux analysis (MFA) is a quantitative approach used to determine the rates of metabolic reactions within a biological system. nih.govmdpi.com Isotope labeling is a cornerstone of MFA. nih.gov By introducing a labeled substrate like DHMA-d3 and measuring the isotopic enrichment in downstream metabolites, researchers can calculate the flux through specific pathways. mdpi.comyoutube.com This provides a dynamic view of metabolism that goes beyond static measurements of metabolite concentrations.

Role of rac 3,4-Dihydroxymandelic Acid-d3 in Unraveling Intermediary Metabolism in Pre-clinical Research Models

Pre-clinical research models, such as animal models, are essential for studying complex biological processes in a controlled environment. The use of deuterium-labeled compounds like rac-3,4-Dihydroxymandelic Acid-d3 in these models has provided valuable insights into intermediary metabolism. nih.gov Deuterium metabolic imaging (DMI) is an emerging technique that allows for the non-invasive, in vivo investigation of tissue metabolism. nih.govuclan.ac.uk

By administering DHMA-d3 to animal models, researchers can trace its metabolic fate and identify the tissues and organs involved in its processing. This can help to understand the systemic metabolism of catecholamines and how it may be altered in disease states. For instance, studies in rats have shown that exposure to certain substances can lead to changes in the levels of 3,4-Dihydroxymandelic acid in intestinal contents, suggesting an impact on metabolic pathways. mdpi.com

Microbiota-Host Metabolite Interactions: A Focus on 3,4-Dihydroxymandelic Acid Dynamics

The gut microbiota is increasingly recognized as a key player in host metabolism, capable of producing a vast array of metabolites that can influence host physiology. nih.govyoutube.com The interaction between the host and the gut microbiota is a complex and dynamic process, and isotopically labeled compounds provide a powerful means to dissect these interactions.

Recent research has highlighted the role of the commensal microbiota in the production of 3,4-Dihydroxymandelic Acid (DHMA) in the gut. nih.govnih.gov Studies have shown that DHMA is present in the fecal contents of mice and that its production is dependent on the presence of the gut microbiota. nih.govnih.gov This suggests that the gut microbiota can metabolize norepinephrine released by the host's enteric nervous system into DHMA. nih.gov

Pre Clinical and in Vitro Research Applications of Rac 3,4 Dihydroxymandelic Acid D3

Studies in Animal Models for Neurochemical Research and Disease Biomarker Identification

While specific studies utilizing rac 3,4-Dihydroxymandelic Acid-d3 in animal models are not extensively documented in publicly available research, the principles of its application are well-established through studies of related deuterated compounds and the known neurochemical significance of its non-deuterated form, DHMA.

The use of deuterium-labeled compounds is a powerful technique for studying the in vivo metabolism of neurotransmitters like norepinephrine (B1679862). nih.gov By introducing a deuterated tracer, researchers can distinguish between the endogenous and administered compound, allowing for precise measurements of turnover rates and metabolic pathways. nih.gov For instance, studies using deuterium-labeled 4-hydroxy-3-methoxymandelic acid (HMMA), another norepinephrine metabolite, have been crucial in determining its turnover and fate in humans. nih.gov This provides a strong rationale for the use of this compound in similar neurochemical investigations in animal models.

Such studies would enable researchers to:

Trace the metabolic fate of norepinephrine: By administering deuterated norepinephrine and measuring the appearance of deuterated DHMA, scientists can quantify the flux through specific metabolic pathways in different brain regions or in response to pharmacological interventions.

Investigate the role of DHMA in neurological disorders: Altered norepinephrine metabolism is implicated in various neurological and psychiatric conditions. Using this compound in animal models of these diseases could help elucidate the role of DHMA as a potential biomarker. nih.gov For example, comprehensive profiling of catecholamine metabolites, including DHMA, has been shown to be useful in characterizing neuroendocrine tumors. nih.gov

Assess the efficacy of new therapeutic agents: The impact of drugs targeting norepinephrine pathways could be precisely evaluated by measuring changes in the turnover of deuterated DHMA.

The following table illustrates the potential application of this compound in a hypothetical animal study for biomarker identification in a neurodegenerative disease model.

Parameter Control Group Disease Model Group Disease Model + Treatment Group
Plasma levels of endogenous DHMA (ng/mL)BaselineElevatedReduced
Turnover rate of this compound (nmol/hr)NormalIncreasedNormalized
Brain tissue concentration of deuterated DHMA (ng/g)LowHighModerate

This table represents a hypothetical scenario to illustrate the potential research application.

Exploration of Biochemical Mechanisms using Deuterated Metabolites in Cell Culture Systems

Cell culture systems provide a controlled environment to investigate the intricate biochemical mechanisms at a cellular level. The use of deuterated compounds like this compound offers a unique advantage in tracing metabolic pathways and understanding cellular responses to various stimuli. nih.gov

Insights into Oxidative Stress and Antioxidant Mechanisms via Deuterated Tracers

The non-deuterated form of the compound, 3,4-Dihydroxymandelic acid (DHMA), is recognized as a potent antioxidant. nih.govresearchgate.net Studies have shown that DHMA exhibits significant radical scavenging activity, even more so than standard antioxidants like ascorbic acid and tocopherol. nih.gov It has also been demonstrated to protect human primary fibroblasts from oxidative stress induced by hydrogen peroxide. nih.gov

The use of this compound in cell culture models of oxidative stress would allow researchers to:

Trace the antioxidant activity: By exposing cells to an oxidative challenge and then introducing deuterated DHMA, it would be possible to track its uptake and localization within the cell, providing insights into its mechanism of action.

Quantify the metabolic products of DHMA under oxidative stress: The deuterated label would enable the identification and quantification of any new metabolites formed as DHMA interacts with reactive oxygen species.

Evaluate the protective effects on cellular macromolecules: The extent to which deuterated DHMA prevents oxidative damage to lipids, proteins, and DNA could be precisely measured.

A study on deuterated docosahexaenoic acid (D-DHA) demonstrated its protective effects against oxidative stress in a mouse model of retinal degeneration, providing a strong precedent for the use of deuterated compounds in studying and mitigating oxidative damage. nih.gov

The table below summarizes the antioxidant properties of the non-deuterated 3,4-Dihydroxymandelic acid (DHMA) from a comparative study, highlighting its potential as a research tool in its deuterated form.

Antioxidant Assay DHMA Activity Comparison to Standard Antioxidants Reference
DPPH Radical Scavenging4-fold higherAscorbic Acid, Tocopherol, Butylated Hydroxytoluene nih.gov
Superoxide Radical Scavenging5-fold smaller IC50Ascorbic Acid nih.gov
Protection against H2O2-induced Oxidative StressEffective at 0.0005-0.001%- nih.gov

Investigating Inhibitory Activities of Related Compounds in Mechanistic Studies

While specific inhibitory activities of this compound are not well-documented, the study of its non-deuterated form and related catecholamine metabolites can provide insights into potential enzymatic interactions. For example, the metabolism of norepinephrine to DHMA involves enzymes like monoamine oxidase (MAO). nih.gov Studies investigating the effects of MAO inhibitors have shown significant reductions in DHMA levels, indicating a direct enzymatic pathway. nih.gov

In a research context, this compound could be used as a substrate in in vitro enzyme assays to:

Characterize enzyme kinetics: Determine the kinetic parameters (Km, Vmax) of enzymes that metabolize DHMA.

Screen for enzyme inhibitors: Identify compounds that inhibit the formation or degradation of DHMA by using the deuterated form as a tracer in high-throughput screening assays.

Elucidate drug mechanisms: Understand how certain drugs affect the metabolic pathways of catecholamines by monitoring the levels of deuterated DHMA.

Tracing Metabolite Production and Interaction in Microbial Systems with Deuterated Compounds

Recent research has highlighted the significant role of the gut microbiota in metabolizing host-derived molecules, including neurotransmitters. nih.govnih.gov A study demonstrated that commensal microbiota can produce 3,4-Dihydroxymandelic acid (DHMA) from norepinephrine. nih.govnih.gov This microbial-produced DHMA was found to act as a chemoattractant for certain pathogenic bacteria, like enterohemorrhagic Escherichia coli (EHEC), and to induce the expression of their virulence genes. nih.govnih.gov

The use of this compound in microbial research would be invaluable for:

Tracing the flow of metabolites in microbial communities: By introducing deuterated norepinephrine to a complex microbial culture, researchers could track its conversion to deuterated DHMA and identify the specific microbial species responsible for this transformation.

Investigating inter-kingdom signaling: The deuterated label would allow for precise measurement of the uptake and response of pathogenic bacteria to microbially-produced DHMA.

Identifying novel metabolic pathways: The use of deuterated tracers can help uncover previously unknown metabolic pathways for catecholamines within the gut microbiome.

The following table outlines the findings from a study on the microbial production and signaling of DHMA, underscoring the potential of its deuterated form in this research area.

Finding Experimental System Implication for Deuterated DHMA Research Reference
Commensal microbiota produce DHMA from norepinephrine.Murine gut fecal contentsTracing the specific microbial producers of DHMA using deuterated norepinephrine. nih.govnih.gov
DHMA is a chemoattractant for EHEC.In vitro chemotaxis assaysQuantifying the chemotactic response of pathogens to deuterated DHMA. nih.govnih.gov
DHMA induces virulence gene expression in EHEC.In vitro gene expression analysisInvestigating the molecular mechanisms of virulence induction using deuterated DHMA. nih.govnih.gov

Methodological Advancements and Future Directions in Rac 3,4 Dihydroxymandelic Acid D3 Research

Innovations in Isotopic Labeling Techniques for Metabolomics and Proteomics Research

Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H), has become an indispensable technique in metabolomics and proteomics. The use of deuterated compounds, such as rac 3,4-Dihydroxymandelic Acid-d3, offers a powerful method for tracing the metabolic fate of molecules in biological systems. dataintelo.com

In metabolomics, stable isotope labeling (SIL) is a rising approach, often combined with analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov This combination allows for the accurate quantification of metabolites and the elucidation of metabolic pathways. nih.govnih.gov The introduction of a labeled compound allows researchers to distinguish it from its endogenous, unlabeled counterpart, enabling precise measurement of metabolic fluxes. nih.gov

Recent innovations have focused on improving the sensitivity and resolution of these techniques. For instance, advancements in LC-high resolution mass spectrometry (LC-HRMS) now permit the detection of hundreds to thousands of metabolites across a wide range of concentrations. nih.gov Furthermore, new software tools are being developed to better process the complex data generated from these experiments. nih.gov

In the realm of proteomics, deuterium labeling with heavy water (D₂O) is a versatile and cost-effective method for analyzing protein turnover on a large scale. nih.gov When D₂O is introduced into a system, deuterium is incorporated into newly synthesized proteins. By measuring the rate of this incorporation, researchers can determine the turnover rates of individual proteins within the entire proteome. nih.gov This technique has been successfully applied to study protein homeostasis in various systems, from cell cultures to animal models. nih.gov

Interactive Data Table: Applications of Isotopic Labeling

Field Technique Application Key Advantages
MetabolomicsStable Isotope Labeling (SIL) with LC-MS/GC-MSTracing metabolic pathways, quantifying metabolite levelsHigh accuracy, ability to distinguish between endogenous and labeled compounds nih.gov
ProteomicsD₂O LabelingMeasuring proteome-wide protein turnover kineticsCost-effective, versatile, applicable to diverse biological systems nih.gov

Integration of this compound Data with Systems Biology Approaches for Network Elucidation

Systems biology aims to understand the complex interactions within biological systems as a whole. nih.gov The integration of data from "omics" fields, such as metabolomics, with computational models is a cornerstone of this approach. nih.govmdpi.com Data generated from studies using this compound can be a valuable input for these models, helping to create a more complete picture of metabolic networks.

Genome-scale metabolic models (GEMs) are computational frameworks that map out all known biochemical reactions within an organism or cell. nih.gov By integrating metabolomics data, including data from stable isotope tracing, these models can be used to simulate and predict metabolic fluxes through various pathways. nih.gov This allows researchers to identify how metabolic networks are rewired in different physiological or pathological states. uni-wuerzburg.de

For instance, by tracking the metabolism of this compound, researchers can gain insights into the activity of catecholamine metabolic pathways. This information can then be integrated into GEMs to understand how these pathways are connected to other areas of metabolism and how they are regulated. nih.govmdpi.com This integrated approach can help to uncover novel drug targets and biomarkers for diseases where catecholamine metabolism is dysregulated.

The use of multi-omics integration, combining data from genomics, transcriptomics, proteomics, and metabolomics, provides a more holistic view of biological systems. mdpi.com Metabolomics data, being downstream of gene and protein expression, offers a functional readout of the cellular state and can help to bridge the gap between genotype and phenotype. mdpi.com

Potential for High-Resolution Spatiotemporal Metabolic Mapping using Deuterium Labeling

A significant frontier in metabolic research is the ability to visualize metabolic processes in real-time and with high spatial resolution within living organisms. Deuterium metabolic imaging (DMI) is an emerging magnetic resonance (MR) technique that holds great promise in this area. nih.gov

DMI involves the administration of a deuterium-labeled substrate, such as deuterated glucose, followed by MR imaging to map the distribution of the labeled compound and its metabolic products. nih.govresearchgate.net This non-invasive technique allows for the dynamic assessment of metabolic pathways in vivo. nih.gov

Recent advancements in DMI have focused on improving spatial resolution. nih.gov For example, the use of non-Cartesian spatial-spectral sampling schemes has enabled whole-brain metabolic mapping with submilliliter isotropic resolution. nih.gov This level of detail allows for the detection of metabolic differences between distinct tissue types, such as gray and white matter in the brain. nih.gov

Emerging Research Paradigms and Unexplored Applications of Deuterated Catecholamine Metabolites

The use of deuterated compounds, including catecholamine metabolites like this compound, is expanding into new research areas. The unique properties of the carbon-deuterium bond can be exploited for various applications beyond metabolic tracing. nih.gov

One emerging area is in drug development. Replacing hydrogen with deuterium at specific sites in a drug molecule can alter its metabolic rate, potentially improving its pharmacokinetic profile and reducing the formation of toxic metabolites. nih.gov This "deuterium switch" strategy has led to the development of several approved deuterated drugs. youtube.com While not a drug itself, research on the metabolism of deuterated catecholamine metabolites can provide valuable information for the design of deuterated drugs that target catecholamine pathways.

Furthermore, deuterated compounds are finding applications in materials science and analytical chemistry. dataintelo.comresearchgate.net In analytical chemistry, they are essential as internal standards for quantitative mass spectrometry, ensuring accurate and precise measurements. researchgate.net

The study of deuterium isotope effects can also provide fundamental insights into enzyme mechanisms. nih.gov By comparing the reaction rates of deuterated and non-deuterated substrates, researchers can probe the transition states of enzymatic reactions and understand the catalytic mechanisms of enzymes involved in catecholamine metabolism. nih.gov

As research continues, it is likely that new and innovative applications for deuterated catecholamine metabolites like this compound will be discovered, further advancing our understanding of biology and medicine.

Q & A

Q. How is rac 3,4-Dihydroxymandelic Acid-d3 utilized as an internal standard in neurotransmitter quantification?

Methodological Answer: this compound serves as a deuterated internal standard in LC-MS-based targeted metabolomics, particularly for quantifying endogenous 3,4-DHM in biological matrices. Its isotopic labeling minimizes ion suppression and matrix effects, enabling precise calibration via multiple reaction monitoring (MRM). For example, deuterated analogs are spiked into samples prior to extraction to normalize recovery rates and instrument variability .

Q. What analytical techniques are critical for characterizing the purity and isotopic enrichment of this compound?

Methodological Answer: High-resolution NMR (e.g., 1H^1H, 2H^2H, and 13C^{13}C) confirms deuterium incorporation at specific positions, while HPLC-MS/MS with stable isotope dilution ensures >98% isotopic purity. Additionally, elemental analysis and FT-IR validate structural integrity, particularly for distinguishing between racemic and enantiopure forms .

Q. What are the primary metabolic pathways involving 3,4-DHM, and how does its deuterated form aid in their study?

Methodological Answer: 3,4-DHM is a minor metabolite of norepinephrine and dopamine, produced via monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) activity. The deuterated form (d3) enables kinetic isotope effect (KIE) studies to elucidate rate-limiting steps in enzymatic degradation. Isotopic tracing in cell cultures or animal models allows tracking of metabolic flux without interference from endogenous pools .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported 3,4-DHM concentrations across different biological models (e.g., neuroblastoma vs. microbial systems)?

Methodological Answer: Discrepancies often arise from differences in sample preparation (e.g., extraction solvents, pH stability) or detection limits of assays. Cross-validation using orthogonal methods (e.g., LC-MS vs. ELISA) and standardized protocols (e.g., ISO 17025) is critical. For microbial studies, genetic knockouts (e.g., qseBC or feaR in E. coli) can isolate specific pathways contributing to 3,4-DHM production .

Q. What experimental design considerations are essential for studying the stability of this compound in long-term storage?

Methodological Answer: Degradation studies under varying conditions (temperature, light, oxygen) reveal optimal storage parameters. Lyophilization under inert gas (N2_2) and storage at -80°C in amber vials with antioxidants (e.g., 0.1% BHT) minimizes oxidation of catechol groups. Periodic stability testing via UPLC-TOF-MS ensures integrity over time .

Q. How can isotopic dilution mass spectrometry (IDMS) improve reproducibility in quantifying 3,4-DHM-d3 in complex biological fluids?

Methodological Answer: IDMS using a 13C^{13}C-labeled internal standard alongside the deuterated analog corrects for both matrix effects and isotopic cross-talk. For example, dual-spike methods in human serum or cerebrospinal fluid reduce variability in recovery rates, with validation via inter-laboratory round-robin trials .

Q. What strategies mitigate interference from structurally similar metabolites (e.g., 3,4-Dihydroxyphenylacetic acid) during 3,4-DHM-d3 analysis?

Methodological Answer: Chromatographic separation using HILIC or reverse-phase columns with ion-pairing agents (e.g., TFA) enhances resolution. MRM transitions specific to 3,4-DHM-d3 (e.g., m/z 187→123 for d3 vs. m/z 184→120 for endogenous) and high-resolution MS (HRMS) at 70,000+ resolution eliminate co-eluting isomers .

Data Validation and Reproducibility

Q. How should researchers address batch-to-batch variability in deuterated compound synthesis?

Methodological Answer: Implement quality control (QC) checks via triple-quadrupole MS and 1H^1H-NMR to assess deuterium incorporation (>99 atom% D) and residual solvents. Use certified reference materials (CRMs) from accredited suppliers (e.g., NIST-traceable standards) for cross-batch calibration .

Q. What statistical approaches are recommended for analyzing low-abundance 3,4-DHM-d3 signals in noisy metabolomic datasets?

Methodological Answer: Signal-to-noise ratios (SNR) can be improved via wavelet transformation or machine learning-based denoising (e.g., convolutional neural networks). Non-parametric tests (e.g., Mann-Whitney U) account for non-normal distributions in small-sample studies, while false discovery rate (FDR) correction adjusts for multiple comparisons .

Ethical and Regulatory Considerations

Q. What documentation is required for using this compound in clinical biomarker studies?

Methodological Answer: Compliance with ISO 15194 (in vitro diagnostics) mandates batch-specific certificates of analysis (CoA), stability data, and proof of deuterium enrichment. For neuroblastoma studies, ethical approval must address the use of deuterated compounds in human-derived samples, with insurance/indemnity documentation per regulatory guidelines (e.g., EU Directive 2001/20/EC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.